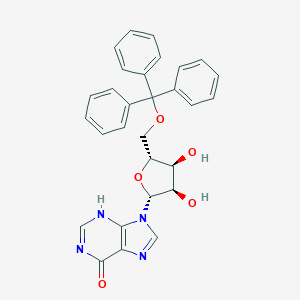

5'-O-tritylinosine

Description

Overview of Research Trajectories Involving 5'-O-Tritylinosine

The availability and utility of this compound have spurred several important lines of academic inquiry, primarily in the field of medicinal chemistry.

One of the most significant research areas is its role as an inhibitor of thymidine (B127349) phosphorylase (TPase). nih.govnih.gov TPase is an enzyme that plays a crucial role in nucleoside metabolism and is also implicated in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. frontiersin.orgplos.orgnih.gov this compound, also known by the designation KIN59, has been identified as an allosteric inhibitor of TPase. nih.govcaymanchem.comresearchgate.net This means it binds to a site on the enzyme different from the active site, inducing a conformational change that inhibits the enzyme's activity. nih.govfrontiersin.org The 5'-O-trityl group is essential for this inhibitory effect. nih.gov

This discovery has led to extensive structure-activity relationship (SAR) studies, where researchers synthesize and evaluate analogues of this compound to develop more potent and selective TPase inhibitors. nih.govacs.org These studies have revealed that modifications to the purine (B94841) ring and the trityl group can significantly impact the inhibitory activity. nih.govnih.gov For instance, introducing a cyclopropylmethyl or cyclohexylmethyl group at the N(1) position of the hypoxanthine (B114508) base was found to increase the inhibitory activity against TPase tenfold compared to the parent compound. nih.gov

Furthermore, research has shown that this compound (KIN59) possesses anti-angiogenic properties beyond its TPase inhibition. researchgate.netnih.gov It has been found to inhibit the angiogenic response triggered by fibroblast growth factor-2 (FGF2), a potent stimulator of blood vessel growth. researchgate.netnih.gov This dual mechanism of action makes this compound and its derivatives promising lead compounds for the development of multi-targeted anti-cancer drugs. researchgate.netnih.gov

Beyond its application in cancer research, this compound is a cornerstone in the chemical synthesis of oligonucleotides. The "trityl-on" purification method utilizes the hydrophobic nature of the 5'-trityl group to separate the desired full-length oligonucleotide from shorter, failed sequences. yale.edu The trityl group is typically a dimethoxytrityl (DMT) group in this context, which is a derivative of the trityl group. sigmaaldrich.com This technique is a standard procedure in automated solid-phase oligonucleotide synthesis. sigmaaldrich.com

Interactive Data Table: Research Findings on this compound and its Analogues

| Compound/Analogue | Target Enzyme/Process | Key Finding | Reference(s) |

| This compound (KIN59) | Thymidine Phosphorylase (TPase) | Allosteric inhibitor of TPase activity. | nih.govnih.govcaymanchem.com |

| This compound (KIN59) | Angiogenesis | Suppresses TPase-triggered angiogenesis. | nih.govnih.govniph.go.jp |

| This compound (KIN59) | Fibroblast Growth Factor-2 (FGF2) | Inhibits FGF2-induced angiogenic response. | researchgate.netnih.gov |

| N(1)-Cyclopropylmethyl-5'-O-tritylinosine | Thymidine Phosphorylase (TPase) | 10-fold increase in inhibitory activity compared to KIN59. | nih.gov |

| N(1)-Cyclohexylmethyl-5'-O-tritylinosine | Thymidine Phosphorylase (TPase) | 10-fold increase in inhibitory activity compared to KIN59. | nih.gov |

| 5'-O-Tritylthymidine (KIN6) | Thymidine Phosphorylase (TPase) | 3.5-fold improvement in anti-TPase activity compared to KIN59. | nih.gov |

| 5'-O-(4-chlorotrityl)-inosine (TP136) | Thymidine Phosphorylase (TPase) | 7-fold improvement in anti-TPase activity compared to KIN59. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPZMZDCXFRHCL-ZYWWQZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 O Tritylinosine and Its Derivatives

Regioselective 5'-O-Tritylation of Inosine (B1671953)

The selective introduction of a trityl group at the 5'-hydroxyl position of inosine is a critical step, providing a protective group that directs subsequent chemical modifications.

Traditional Synthetic Approaches and Associated Challenges

Conventional methods for the 5'-O-tritylation of inosine typically involve reacting inosine with trityl chloride in a suitable solvent, often pyridine, which also acts as a base. While this method is established, it is not without its challenges. The process often requires long reaction times and can lead to the formation of side products due to the reactivity of the secondary hydroxyl groups at the 2' and 3' positions of the ribose sugar. Achieving high regioselectivity for the primary 5'-hydroxyl group can be difficult, necessitating laborious chromatographic purification to isolate the desired product from unreacted starting material and di- or tri-tritylated byproducts. Furthermore, these methods can be inefficient, resulting in moderate yields.

Microwave-Assisted Synthetic Protocols

To overcome the limitations of traditional methods, microwave-assisted synthesis has emerged as a powerful alternative for the efficient and regioselective 5'-O-tritylation of inosine. nih.govorganic-chemistry.org

Microwave irradiation significantly accelerates the reaction rate, drastically reducing the time required for the tritylation process from hours to mere minutes. nih.govresearchgate.netsrce.hr This rapid heating leads to a more uniform and efficient energy transfer, which often translates into higher yields of the desired 5'-O-tritylinosine. The focused energy input can minimize the formation of side products, simplifying the purification process.

A significant advantage of microwave-assisted synthesis is its applicability to sterically hindered substrates. For instance, the synthesis of 8-bromo-5'-O-tritylinosine, a key intermediate for further derivatization, can be challenging using conventional heating due to the steric bulk of the bromine atom at the C8 position. Microwave-assisted protocols have been shown to effectively promote the tritylation of such hindered nucleosides, providing good yields in a short amount of time. This capability expands the scope of accessible inosine derivatives for various applications.

Synthesis of this compound Analogues and Modified Nucleosides

With the 5'-hydroxyl group protected, the this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues through modifications at the purine (B94841) ring. nih.gov

Modification at Purine Ring Positions (e.g., N1, C2, C6)

The purine ring of this compound offers several sites for chemical modification, allowing for the fine-tuning of the molecule's biological activity.

N1 Position: The N1 position of the purine ring can be alkylated to introduce various functional groups. For example, the incorporation of cyclopropylmethyl or cyclohexylmethyl groups at the N1 position of this compound has been shown to significantly enhance its inhibitory activity against certain enzymes. nih.gov

C2 and C6 Positions: The C2 and C6 positions of the inosine ring are also amenable to modification. For instance, the hydroxyl group at C6 can be converted to other functionalities, and substituents can be introduced at the C2 position to explore structure-activity relationships. These modifications are crucial for developing analogues with altered electronic and steric properties, which can lead to improved biological profiles. nih.gov

Table 1: Comparison of Synthetic Methodologies for 5'-O-Tritylation of Inosine

| Feature | Traditional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Yields | Moderate | High to excellent |

| Side Products | Formation of di- and tri-tritylated byproducts is common | Minimized side product formation |

| Purification | Often requires extensive chromatography | Simplified purification |

| Applicability | Can be challenging for sterically hindered substrates | Effective for sterically hindered substrates (e.g., 8-bromoinosine) |

Table 2: Examples of Modified this compound Analogues

| Modification Site | Substituent |

|---|---|

| N1 | Cyclopropylmethyl |

| N1 | Cyclohexylmethyl |

| C8 | Bromo |

Modifications at the Ribose Moiety (e.g., 2',3'-positions)

The 2' and 3' hydroxyl groups of the ribose moiety in this compound are key sites for chemical modification. These modifications are crucial for preventing unwanted side reactions during further synthesis, such as phosphoramidite (B1245037) preparation, and for introducing specific functionalities. Common modifications include the formation of acetals and esters.

One of the most prevalent strategies is the protection of the 2' and 3' hydroxyls as an isopropylidene acetal, forming 2',3'-O-isopropylidene-5'-O-tritylinosine . This is typically achieved by reacting this compound with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid. chemicalbook.comnih.gov This reaction is highly efficient and regioselective for the cis-diols of the ribose sugar. nih.gov The isopropylidene group serves as a robust protecting group that can be removed under acidic conditions.

Another common modification is the acylation of the hydroxyl groups to form esters, such as 2',3'-di-O-acetyl-5'-O-tritylinosine . This is generally accomplished using an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. Acetyl groups are useful protecting groups that can be removed under basic conditions, for example, with ammonia (B1221849) or methylamine (B109427). nih.govresearchgate.net

These modifications allow for the selective manipulation of other parts of the nucleoside, particularly for the subsequent introduction of a phosphoramidite group at the 3'-position.

| Derivative Name | Modification Reaction | Typical Reagents | Protecting Group |

|---|---|---|---|

| 2',3'-O-Isopropylidene-5'-O-tritylinosine | Isopropylidenation | Acetone or 2,2-dimethoxypropane, p-toluenesulfonic acid | Isopropylidene |

| 2',3'-di-O-Acetyl-5'-O-tritylinosine | Acetylation | Acetic anhydride, pyridine | Acetyl |

Preparation of Phosphoramidite Derivatives

The conversion of a protected nucleoside into a phosphoramidite derivative is a critical step for its use in automated solid-phase oligonucleotide synthesis. aragen.com For this compound, this involves the phosphitylation of the free 3'-hydroxyl group after the 2'-hydroxyl has been appropriately protected (often as part of a 2',3'-O-isopropylidene or similar group which is subsequently removed and selectively reprotected if necessary, or by using a 2'-O-protecting group compatible with RNA synthesis).

The standard method for preparing This compound-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite involves reacting the 2'-protected this compound with a phosphitylating agent. The most common agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. chemrxiv.orgwikipedia.org The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) and is catalyzed by a weak acid, such as 1H-tetrazole or its derivatives (e.g., 5-benzylthio-1H-tetrazole). chemrxiv.orgwikipedia.org

The resulting phosphoramidite is a stable compound that can be purified by silica (B1680970) gel chromatography and stored under anhydrous conditions. wikipedia.org The diisopropylamino group is an excellent leaving group in the presence of an activator during the coupling step of oligonucleotide synthesis, while the cyanoethyl group protects the phosphate (B84403) and is easily removed by β-elimination under mild basic conditions after the synthesis is complete. twistbioscience.comumich.edu

| Component | Name | Function |

|---|---|---|

| Phosphitylating Agent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Introduces the phosphoramidite moiety |

| Activator/Catalyst | 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT) | Protonates the phosphitylating agent to facilitate reaction |

| Phosphate Protecting Group | 2-Cyanoethyl | Protects the phosphite (B83602) triester during synthesis |

| Leaving Group | Diisopropylamino | Displaced by the 5'-hydroxyl of the growing oligonucleotide chain |

Protecting Group Strategies in Nucleoside Synthesis Utilizing 5'-O-Trityl Moieties

Role of Trityl and Dimethoxytrityl (DMT) Groups in 5'-Hydroxyl Protection

The protection of the 5'-primary hydroxyl group is fundamental in nucleoside chemistry and oligonucleotide synthesis. The trityl (Tr) group and its derivative, 4,4'-dimethoxytrityl (DMT), are the most widely used protecting groups for this purpose due to their specific properties. twistbioscience.comnih.gov

The bulky nature of the trityl and DMT groups allows them to react selectively with the sterically less hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls. The primary role of the 5'-O-DMT group in automated solid-phase synthesis is to protect the 5'-hydroxyl of the incoming phosphoramidite monomer and the growing oligonucleotide chain. atdbio.com

A key feature of the DMT group is its lability under acidic conditions. It can be rapidly and quantitatively removed by treatment with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. atdbio.comsigmaaldrich.com This deprotection step, known as detritylation, frees the 5'-hydroxyl for the subsequent coupling reaction with the next activated phosphoramidite monomer. umich.edu

Furthermore, the DMT cation released during detritylation is intensely colored (orange), with a strong absorbance around 495 nm. atdbio.com This property is exploited for real-time monitoring of the coupling efficiency at each step of the synthesis. The intensity of the color is directly proportional to the amount of DMT cation released, and therefore to the number of successfully coupled nucleotides. atdbio.com While the standard trityl group is also acid-labile, the two methoxy (B1213986) groups on the DMT derivative significantly increase its acid lability, allowing for faster and milder deprotection conditions, which minimizes depurination—an undesirable side reaction. twistbioscience.com

| Protecting Group | Key Features | Deprotection Conditions | Use in Monitoring |

|---|---|---|---|

| Trityl (Tr) | Bulky, selective for 5'-OH; Acid-labile. | Stronger acidic conditions. | Less common for monitoring due to slower cleavage. |

| Dimethoxytrityl (DMT) | More acid-labile than Trityl, allowing milder deprotection; Bulky and selective. twistbioscience.com | Mild acid (e.g., 3% TCA or DCA in DCM). atdbio.com | Yes, the released DMT cation is intensely colored for spectrophotometric quantification of coupling efficiency. atdbio.com |

Orthogonal Protection Schemes in Oligonucleotide Synthesis

Oligonucleotide synthesis relies on an orthogonal protection strategy, where different classes of protecting groups are used for various functional moieties (5'-hydroxyl, nucleobase exocyclic amines, phosphate, and 2'-hydroxyl in RNA synthesis), such that each class can be removed under specific conditions without affecting the others. nih.gov The 5'-O-DMT group is a cornerstone of this strategy.

An orthogonal scheme is structured around three distinct classes of protecting groups:

Acid-Labile Groups: The 5'-O-DMT group is the primary example, removed at the beginning of each synthesis cycle. atdbio.com

Base-Labile Groups: These are used for the protection of the exocyclic amino groups of the nucleobases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) and for the phosphate group (the β-cyanoethyl group). nih.gov These groups are stable throughout the synthesis cycles and are removed in the final step using a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a methylamine solution. umich.edu

Fluoride-Labile or Other Specific Groups (for RNA): The 2'-hydroxyl of ribonucleosides requires a protecting group that is stable to both acidic and basic conditions used during the synthesis and final deprotection. Common groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), which are removed by a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) after the base-labile groups are cleaved. atdbio.com

This multi-layered protection scheme allows for the precise, stepwise construction of the oligonucleotide chain. The 5'-O-DMT group is removed, the chain is elongated, and this process is repeated. Finally, the base- and phosphate-protecting groups are removed, followed by the cleavage of the 2'-hydroxyl protecting groups in the case of RNA, yielding the final deprotected oligonucleotide.

| Functional Group | Protecting Group Example | Chemical Class | Deprotection Reagent |

|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile | Trichloroacetic Acid (TCA) / Dichloroacetic Acid (DCA) |

| Phosphate | β-Cyanoethyl | Base-labile (via β-elimination) | Ammonium Hydroxide / Methylamine |

| Nucleobase (e.g., Adenine) | Benzoyl (Bz) | Base-labile (via hydrolysis) | Ammonium Hydroxide / Methylamine |

| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl (TBDMS) | Fluoride-labile | Tetrabutylammonium Fluoride (TBAF) |

Biological and Enzymatic Investigations of 5 O Tritylinosine

Modulation of Thymidine (B127349) Phosphorylase (TPase) Activity

Thymidine phosphorylase (TPase) is an enzyme that plays a crucial role in the metabolism of pyrimidine (B1678525) nucleosides. nih.gov It catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.govmdpi.com The activity of this enzyme is essential for its ability to stimulate the formation of new blood vessels, a process known as angiogenesis. nih.gov

Inhibition Kinetics and Efficacy Studies

5'-O-tritylinosine has been identified as a potent inhibitor of thymidine phosphorylase. medchemexpress.com Studies have shown that it inhibits both recombinant bacterial (E. coli) and human thymidine phosphorylase with IC50 values of 44 μM and 67 μM, respectively. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The inhibitory activity of this compound is significantly influenced by the presence of the 5'-O-trityl group; inosine (B1671953) alone does not show inhibitory effects on the enzyme. nih.gov Further research has indicated that modifications to the this compound structure, such as the addition of a cyclopropylmethyl or a cyclohexylmethyl group at the N(1) position, can increase the inhibitory activity against TPase by as much as tenfold compared to the parent compound. nih.govacs.org

Table 1: Inhibitory Concentration (IC50) of this compound against Thymidine Phosphorylase

| Enzyme Source | IC50 (μM) |

|---|---|

| Recombinant E. coli TPase | 44 |

Non-Competitive Inhibition Profile

Investigations into the mechanism of inhibition have revealed that this compound acts as a non-competitive inhibitor of thymidine phosphorylase. nih.govmedchemexpress.comfrontiersin.org This means that the inhibitor does not compete with the substrate, thymidine, for binding to the active site of the enzyme. nih.gov Similarly, it does not compete with inorganic phosphate (B84403) at the phosphate-binding site. nih.govmedchemexpress.com The non-competitive nature of the inhibition suggests that this compound binds to a site on the enzyme that is distinct from the substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency. frontiersin.org

Allosteric Regulation of TPase

The non-competitive inhibition profile of this compound strongly indicates that it functions as an allosteric regulator of thymidine phosphorylase. nih.govnih.govresearchgate.netnih.gov Allosteric inhibitors bind to a site on the enzyme, other than the active site, known as an allosteric site. nih.gov This binding event induces a change in the enzyme's shape, which in turn affects its activity. frontiersin.org Computational studies, including normal mode analysis and molecular docking, have been employed to identify a potential binding site for this compound on human TPase. uah.es A plausible binding pocket was located near the Gly405-Val419 loop, approximately 11Å away from the substrate-binding site. uah.es The presence of the trityl group at the 5'-position of the ribose is considered crucial for this inhibitory action. nih.govacs.org These findings suggest that regulatory sites outside of the active site play a significant role in the function of TPase. nih.gov

Anti-Angiogenic Research Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the progression of diseases like cancer. mdpi.com Thymidine phosphorylase is a known promoter of angiogenesis. mdpi.com

Inhibition of Thymidine Phosphorylase-Triggered Angiogenesis

The enzymatic activity of TPase is directly linked to its ability to stimulate angiogenesis. nih.gov By inhibiting TPase, this compound effectively suppresses this process. nih.gov In the chick chorioallantoic membrane (CAM) assay, a common model for studying angiogenesis, this compound has been shown to completely inhibit the angiogenic response induced by TPase. medchemexpress.com This anti-angiogenic effect was observed without any signs of inflammation or toxicity. nih.gov The compound has also been shown to downregulate the expression of laminin (B1169045), a major component of the basement membrane of blood vessels, in both control and TPase-treated CAMs. researchgate.net

Antagonistic Effects on Fibroblast Growth Factor-2 (FGF2)-Stimulated Processes

Beyond its effects on TPase, this compound has been found to be a multitarget anti-angiogenic agent with antagonistic effects on fibroblast growth factor-2 (FGF2). researchgate.netnih.gov FGF2 is a potent stimulator of angiogenesis. researchgate.net Research has demonstrated that this compound can inhibit the angiogenic response triggered by FGF2 in the CAM assay. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thymidine |

| Thymine |

| 2-deoxy-D-ribose-1-phosphate |

| Inosine |

| Laminin |

| Fibroblast Growth Factor-2 (FGF2) |

Influence on Angiogenic Factors and Vascular Structures in Research Models

The anti-angiogenic properties of this compound, also known as KIN59, have been extensively investigated through its interaction with key angiogenic factors and its effects on the formation of vascular structures in various preclinical research models. researchgate.netnih.gov As an allosteric inhibitor of thymidine phosphorylase (TP), an enzyme also recognized as the angiogenic protein platelet-derived endothelial cell growth factor (PD-ECGF), KIN59's mechanism extends beyond simple enzyme inhibition to direct interference with specific pro-angiogenic signaling pathways. researchgate.netnih.govqut.edu.au

Influence on Specific Angiogenic Factors

Research has demonstrated that KIN59 exhibits a selective inhibitory profile against different angiogenic stimuli. While it effectively counteracts angiogenesis induced by thymidine phosphorylase and fibroblast growth factor-2 (FGF2), it does not affect the angiogenic response triggered by vascular endothelial growth factor (VEGF). researchgate.netnih.gov

In the chicken chorioallantoic membrane (CAM) assay, KIN59 was shown to abrogate the angiogenic response induced by FGF2. researchgate.netnih.gov This inhibitory action is not observed in VEGF-stimulated angiogenesis. researchgate.netnih.gov Further in vitro studies revealed that KIN59 abrogates FGF2-induced endothelial cell proliferation, FGF receptor (FGFR) activation, and subsequent Akt signaling. researchgate.netnih.gov Conversely, it has no impact on the biological responses stimulated by VEGF. researchgate.net The mechanism for this selectivity lies in its ability to inhibit the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1). researchgate.netnih.gov This action prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes, which are essential for signal transduction, without affecting the interaction with heparin itself. researchgate.netnih.gov

Effects on Vascular Structures in Research Models

The impact of this compound on vascular structures has been evaluated in several research models, including the chick chorioallantoic membrane (CAM) assay, in vitro endothelial cell cultures, and in vivo tumor models. researchgate.netnih.gov

In the CAM assay, a widely used model for studying neovascularization, KIN59 effectively inhibits both developmental angiogenesis and angiogenesis induced by TP. researchgate.netnih.gov Notably, the anti-angiogenic effect of KIN59 in this model was reported to be more potent than other TP inhibitors and was not associated with inflammation or toxicity. nih.gov Furthermore, immunohistochemical analyses of CAMs treated with KIN59 revealed a downregulation in the expression of laminin, a major proteoglycan component of the blood vessel basement membrane. researchgate.netnih.gov This effect was observed in control CAMs as well as those stimulated with TP or FGF2, but not in CAMs treated with VEGF. researchgate.netnih.gov Some 5'-O-trityl nucleoside analogs have also demonstrated the ability to cause the degradation of pre-existing, immature vessels at the site of application on the CAM. nih.gov

Systemic administration of KIN59 in an in vivo model using immunodeficient nude mice showed significant anti-angiogenic and anti-tumor activity. researchgate.netnih.gov In this model, where subcutaneous tumors were induced by FGF2-transformed endothelial cells, KIN59 inhibited both the growth and the neovascularization of the tumors. researchgate.netnih.gov This finding corroborates the in vitro data and highlights the potential of KIN59 as an FGF2 antagonist. researchgate.net

The following tables summarize the key research findings regarding the influence of this compound on angiogenic factors and vascular structures.

Table 1: Effect of this compound on Angiogenic Factors

| Angiogenic Factor | Effect of this compound (KIN59) | Research Model | Reference |

|---|---|---|---|

| Thymidine Phosphorylase (TP/PD-ECGF) | Inhibits TP-induced angiogenesis | CAM Assay | researchgate.netnih.govnih.gov |

| Fibroblast Growth Factor-2 (FGF2) | Inhibits angiogenic response | CAM Assay | researchgate.netnih.gov |

| Abrogates endothelial cell proliferation | In Vitro | researchgate.netnih.gov | |

| Prevents FGFR1 activation and Akt signaling | In Vitro | researchgate.netnih.gov | |

| Inhibits binding to FGFR1 | In Vitro | researchgate.netnih.gov | |

| Vascular Endothelial Growth Factor (VEGF) | No effect on angiogenic response | CAM Assay | researchgate.netnih.gov |

| No effect on stimulated biological responses | In Vitro | researchgate.net |

Table 2: Influence of this compound on Vascular Structures in Research Models

| Research Model | Observed Effect | Detailed Findings | Reference |

|---|---|---|---|

| Chick Chorioallantoic Membrane (CAM) | Anti-angiogenic | Inhibits developmental and TP-induced angiogenesis. researchgate.netnih.gov | researchgate.netnih.gov |

| Vascular disruption | Some analogs cause degradation of immature vessels. nih.gov | nih.gov | |

| Basement membrane alteration | Downregulates laminin expression (except in VEGF-treated CAMs). researchgate.netnih.gov | researchgate.netnih.gov | |

| In Vivo (Nude Mice Tumor Model) | Anti-angiogenic / Anti-tumor | Inhibits growth and neovascularization of FGF2-driven tumors. researchgate.netnih.gov | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 5 O Tritylinosine Analogues

Impact of the 5'-O-Trityl Group on Biological Activity

The bulky trityl group attached at the 5'-position of the ribose is a defining feature of this class of inhibitors and has been identified as a critical component for their biological activity. nih.govacs.orgacs.org Studies have consistently demonstrated that this group is essential for the inhibitory effect on enzymes such as thymidine (B127349) phosphorylase (TPase). nih.govnih.gov The parent compound, inosine (B1671953), which lacks the 5'-O-trityl moiety, shows no inhibitory activity against TPase, confirming that the trityl group is instrumental for the observed biological effect. nih.gov

The non-competitive nature of the inhibition by 5'-O-tritylinosine (also known as KIN59) suggests that it binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site. nih.govcuni.cz The trityl group is believed to play a key role in this allosteric interaction. nih.gov

Modifications to the trityl group itself have been shown to modulate inhibitory potency. For instance, the introduction of a chloro-substituent on the trityl ring, as seen in 5'-O-(4-chlorotrityl)-inosine, resulted in a seven-fold increase in anti-TPase activity compared to the unsubstituted parent compound. nih.gov Conversely, replacing the trityl group with a smaller aromatic moiety, such as a benzyl (B1604629) group, leads to an inactive compound, highlighting the importance of the size and lipophilicity of the trityl substituent for effective binding. acs.org

Table 1: Effect of 5'-Position Substituent on TPase Inhibition

| Compound | 5'-Position Substituent | Relative TPase Inhibitory Activity | Source(s) |

|---|---|---|---|

| Inosine | -OH | Inactive | nih.gov |

| This compound (KIN59) | Trityl | Active (Baseline) | nih.gov |

| 5'-O-(4-chlorotrityl)-inosine | 4-Chlorotrityl | ~7-fold increase vs. KIN59 | nih.gov |

This table illustrates the critical nature of the trityl group for biological activity.

Influence of Purine (B94841) Base Modifications on Inhibitory Potency

While the trityl group is essential, modifications to the purine base of this compound have revealed that significant structural variations are tolerated without losing inhibitory activity against TPase. nih.govacs.org This has allowed for the exploration of a wide range of analogues to optimize potency.

One of the most effective modifications involves the N(1) position of the purine ring. The incorporation of a cyclopropylmethyl or a cyclohexylmethyl group at this position was found to increase the inhibitory activity against TPase by approximately 10-fold compared to this compound. nih.govacs.orgacs.org In contrast, introducing a 2-methoxyethoxymethyl (MEM) substituent at the N(1) position resulted in a loss of inhibitory activity. acs.org

Changes at other positions of the purine base have also been investigated. Replacing the hypoxanthine (B114508) base with other purines, such as those lacking a carbonyl group at position 6 or containing a chlorine atom at the same position, yields compounds that retain activity similar to the original inosine derivative. acs.org Furthermore, substituting the hypoxanthine with 5-aminoimidazole-4-carboxamide (B1664886) to create 5'-O-trityl-AICAR resulted in a compound that still demonstrated moderate inhibitory activity. acs.org

Table 2: Impact of Purine Base Modifications on TPase Inhibition

| Base Compound | Modification | Resulting Compound | Relative TPase Inhibitory Activity | Source(s) |

|---|---|---|---|---|

| This compound | N(1)-Cyclopropylmethyl | 1-Cyclopropylmethyl-5'-O-tritylinosine | ~10-fold increase | nih.govacs.org |

| This compound | N(1)-Cyclohexylmethyl | 1-Cyclohexylmethyl-5'-O-tritylinosine | ~10-fold increase | nih.govacs.org |

| This compound | N(1)-MEM | 1-(2-Methoxyethoxymethyl)-5'-O-tritylinosine | Inactive | acs.org |

| This compound | Hypoxanthine replaced by 6-chloropurine | 6-Chloro-9-(5-O-trityl-β-D-ribofuranosyl)purine | Similar to lead | acs.org |

This interactive table summarizes the effects of various purine modifications on the inhibitory potency of this compound analogues.

Effects of Ribose Sugar Modifications on Enzymatic Interaction

The ribose moiety serves as the scaffold connecting the purine base and the crucial 5'-O-trityl group. SAR studies have shown that the integrity of this sugar ring is important for correctly positioning these two key pharmacophores for interaction with the target enzyme. acs.org

Modifications at the 2'-position of the ribose have been explored. The removal of the 2'-hydroxyl group to give a 2'-deoxy analogue did not cause a significant change in the anti-TPase activity. nih.gov This suggests that this specific hydroxyl group is not essential for the enzymatic interaction.

However, more drastic changes to the ribose structure have a profound impact. The oxidative cleavage of the bond between the 2' and 3' carbons of the ribose ring, creating a 2',3'-secoinosine derivative, renders the compound inactive. acs.org This finding underscores the importance of the intact, rigid ribose ring structure for maintaining the correct conformation required for binding to the allosteric site of the enzyme. acs.org

Computational and In Silico Approaches to SAR Elucidation

Computational studies have been instrumental in providing a deeper understanding of the structure-activity relationships of this compound analogues at the molecular level. uah.es Since attempts to co-crystallize this compound with human TPase were not initially successful, computational methods provided an alternative means to explore its binding. acs.org

A combination of computational approaches, including automated ligand docking, normal mode analysis, and molecular dynamics simulations, were employed to identify a plausible allosteric binding site for this compound on human TPase. uah.es These in silico studies successfully located a cavity on the enzyme where the inhibitor could bind. uah.es

Furthermore, these computational models helped to identify key amino acid residues involved in the interaction. Specifically, Aspartic acid-203 in human TPase was identified as a critical residue for both the enzyme's natural catalytic activity and its non-competitive inhibition by this compound. uah.es Molecular docking has also been utilized more broadly to demonstrate the interaction between various inhibitors and the enzyme's binding sites, providing a rational basis for the observed SAR. nih.gov

Mechanistic Insights into the Biological Action of 5 O Tritylinosine

Elucidation of Allosteric Binding Sites on Thymidine (B127349) Phosphorylase

Thymidine phosphorylase (TPase), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) salvage pathway and a known promoter of angiogenesis. nih.govresearchgate.net Its inhibition is a strategy for cancer treatment. nih.gov While most early inhibitors of TPase were pyrimidine analogues designed to compete with the natural substrate, thymidine, at the enzyme's active site, 5'-O-tritylinosine established a new class of allosteric inhibitors. nih.govacs.org

Research has demonstrated that this compound inhibits human and bacterial TPase in a non-competitive manner. nih.govnih.gov This means it does not compete for binding at either the pyrimidine nucleoside-binding site or the phosphate-binding site of the enzyme. nih.govnih.gov The existence of a distinct regulatory, or allosteric, site was strongly suggested by these findings, indicating that the enzyme's activity could be modulated by molecules not binding to the active site. nih.govnih.gov The large trityl group at the 5'-position of the inosine (B1671953) was found to be crucial for this inhibitory activity, as inosine itself showed no effect. nih.govacs.org

Computational studies were employed to identify the specific location of this allosteric binding pocket. nih.gov A plausible cavity for this compound was identified approximately 11 Å away from the substrate-binding site, in the vicinity of the Gly405-Val419 loop. nih.gov This discovery highlighted a previously unrecognized site on TPase that can be targeted by small molecules to modulate its catalytic function. nih.gov

| Inhibition Type | Binding Site | Mechanism | Example Inhibitor Class |

|---|---|---|---|

| Competitive | Active Site | Inhibitor directly competes with the substrate (e.g., thymidine) for binding. | Pyrimidine Analogues nih.gov |

| Non-competitive (Allosteric) | Allosteric Site (distinct from active site) | Inhibitor binds to a separate site, causing a conformational change that reduces enzyme activity without blocking substrate binding. | This compound (KIN59) nih.govnih.gov |

Conformational Changes Induced in Target Enzymes

The binding of an allosteric inhibitor like this compound to an enzyme induces a change in the protein's three-dimensional structure. frontiersin.org This conformational change is central to its mechanism of action. For this compound, its binding to the allosteric pocket on thymidine phosphorylase induces a specific conformational alteration that inhibits the enzyme's catalytic activity. frontiersin.org Crucially, this inhibition occurs without preventing the binding of the enzyme's natural substrates. frontiersin.org

This mechanism underscores that the functionality of thymidine phosphorylase is not solely governed by its active site. nih.gov The conformational state of the enzyme, regulated by molecules binding to allosteric sites, plays a critical role in its biological activity. nih.govfrontiersin.org The binding of this compound stabilizes a less active conformation of the enzyme, thereby reducing its efficiency in converting thymidine to thymine (B56734). This induced-fit model, where the enzyme changes shape to accommodate the inhibitor, leading to a loss of function, is a key aspect of the allosteric regulation of TPase. frontiersin.orgmdpi.com

Identification of Key Residues for Interaction (e.g., Asp203 in TPase)

Detailed structural and mutational analyses have pinpointed specific amino acid residues that are critical for the interaction between this compound and thymidine phosphorylase. nih.gov Among these, Aspartic acid-203 (Asp203) in human TPase has been identified as a particularly important residue for both the enzyme's normal catalytic function and its inhibition by this compound. nih.govcsic.escsic.es

The allosteric pocket where this compound binds is characterized by a complex network of hydrogen bonds. nih.gov Asp203 plays a vital role in this network, contributing to the stabilization of a loop structure that is essential for efficient enzyme catalysis. nih.gov To confirm its importance, site-directed mutagenesis was performed to create a mutant enzyme, D203A, where aspartic acid was replaced by alanine. nih.gov This single amino acid substitution had profound effects:

The mutant enzyme showed a severely compromised catalytic efficiency, which was approximately 50-fold lower than that of the wild-type TPase. nih.gov

The D203A mutant enzyme exhibited significant resistance to the inhibitory effects of this compound. nih.gov

In contrast, the mutant enzyme remained fully sensitive to competitive inhibitors like 6-aminothymine (B94503) and 6-amino-5-bromouracil, confirming that the mutation specifically affected the allosteric site and not the active site. nih.gov

These findings conclusively demonstrate that Asp203 is a key residue in the allosteric site, integral to the mechanism of non-competitive inhibition by this compound. nih.gov

| Enzyme Variant | Catalytic Efficiency (Vmax/Km) | Sensitivity to this compound | Sensitivity to Competitive Inhibitors | Reference |

|---|---|---|---|---|

| Wild-Type TPase | Normal | Sensitive | Sensitive | nih.gov |

| D203A Mutant TPase | ~50-fold lower | Resistant | Sensitive | nih.gov |

Molecular Modeling and Dynamics Simulations in Mechanistic Research

The elucidation of the complex inhibitory mechanism of this compound was heavily reliant on computational techniques. nih.govuah.es Molecular modeling and dynamics simulations were instrumental in defining a plausible binding site and understanding the interactions at an atomic level. nih.govuah.es

A combination of computational approaches was employed:

Automated Ligand Docking: This technique was used to predict how this compound could fit into the structure of human TPase, leading to the identification of the potential allosteric pocket near the Gly405-Val419 loop. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations were performed to model the dynamic behavior of the enzyme-inhibitor complex over time. These simulations help to understand the stability of the binding and the conformational changes induced in the enzyme upon inhibitor binding. nih.gov

These in silico studies were not only crucial for identifying the allosteric site but also for providing a structural basis for the experimental results obtained from site-directed mutagenesis. nih.gov The synergy between computational modeling and experimental biology was key to revealing the existence and characteristics of a previously unrecognized regulatory site on thymidine phosphorylase. nih.gov

| Computational Method | Contribution to Research | Reference |

|---|---|---|

| Automated Ligand Docking | Identified a plausible allosteric binding cavity for this compound on human TPase. | nih.govuah.es |

| Molecular Dynamics Simulations | Helped define the binding site and understand the conformational changes induced by the inhibitor. | nih.govuah.es |

| Normal Mode Analysis | Provided insights into the effect of inhibitor binding on the enzyme's overall dynamics. | nih.govuah.es |

Applications and Future Research Directions in Nucleoside Analog Development

Development of Novel Thymidine (B127349) Phosphorylase Inhibitors

5'-O-tritylinosine, also known as KIN59, has been identified as a potent allosteric inhibitor of thymidine phosphorylase (TPase), an enzyme crucial for angiogenesis, the formation of new blood vessels. researchgate.netnih.govmedchemexpress.com Unlike many other inhibitors that compete at the active site, this compound binds to a different, allosteric site on the enzyme. nih.govnih.gov This noncompetitive mechanism of action means it does not compete with the natural substrates of the enzyme, such as thymidine or phosphate (B84403). nih.gov

The inhibitory activity of this compound is significantly influenced by its chemical structure. The trityl group attached to the 5'-position of the ribose sugar is crucial for its ability to inhibit TPase. nih.govnih.gov Research has shown that inosine (B1671953) itself, without the 5'-O-trityl group, does not inhibit the enzymatic or angiogenic activity of TPase. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the this compound molecule can enhance its inhibitory effects. For instance, adding a cyclopropylmethyl or a cyclohexylmethyl group at the N(1) position of the purine (B94841) ring can increase the inhibitory activity against TPase by tenfold compared to the original compound. nih.gov These findings highlight that 5'-O-trityl nucleosides represent a promising class of TPase inhibitors for further investigation in biological systems where TPase plays a critical role. nih.gov

Strategies for Anti-Angiogenic Compound Design

The anti-angiogenic properties of this compound extend beyond its inhibition of thymidine phosphorylase. It has been shown to be a multitarget antagonist of fibroblast growth factor-2 (FGF2), another key player in angiogenesis. researchgate.netnih.gov KIN59 effectively inhibits the angiogenic response triggered by FGF2, but not by vascular endothelial growth factor (VEGF). researchgate.netnih.gov

The compound works by preventing the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1), which in turn blocks the formation of the heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes necessary for signaling. nih.gov This leads to the inhibition of FGF2-induced endothelial cell proliferation, FGF receptor activation, and subsequent Akt signaling in vitro. nih.gov Furthermore, systemic administration of KIN59 has been shown to inhibit the growth and neovascularization of tumors induced by FGF2-transformed endothelial cells in animal models. researchgate.net

A notable effect of KIN59 is the downregulation of laminin (B1169045) expression, a major component of the basement membrane of blood vessels, in both control and TPase- or FGF2-treated chorioallantoic membranes (CAMs). researchgate.netnih.gov This effect was not observed in CAMs treated with VEGF, further underscoring the specific anti-FGF2 activity of the compound. researchgate.netnih.gov These findings position this compound as a valuable lead compound for the development of multi-targeted anti-angiogenic drugs. researchgate.net

Utility in Oligonucleotide Synthesis Methodologies

In the realm of biotechnology, the trityl group of this compound plays a crucial role as a protective group for the 5'-hydroxyl position of the ribose sugar. myskinrecipes.com This characteristic is particularly valuable in the chemical synthesis of oligonucleotides, which are short, single-stranded DNA or RNA molecules. wikipedia.org

The synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleotide building blocks to a growing chain. wikipedia.orgatdbio.com A key requirement in this process is the protection of the 5'-hydroxyl group of the nucleoside to prevent unwanted side reactions and ensure that the chain elongates in the correct 3' to 5' direction. sigmaaldrich.com The 4,4'-dimethoxytrityl (DMT) group, a derivative of the trityl group, is commonly used for this purpose due to its stability under the conditions of the synthesis cycle and its easy removal under acidic conditions (detritylation) to allow for the next nucleotide to be added. atdbio.comsigmaaldrich.com

While this compound itself is not directly used as a building block in standard oligonucleotide synthesis, the principle of using a trityl group for 5'-hydroxyl protection is fundamental to the widely used phosphoramidite (B1245037) method. wikipedia.orgsigmaaldrich.com This method allows for the automated, rapid, and inexpensive synthesis of custom-made oligonucleotides that have a wide range of applications in research, diagnostics, and therapeutics. wikipedia.org

Exploration of this compound as a Research Tool

Beyond its specific inhibitory and synthetic applications, this compound serves as a valuable research tool for studying various biological processes. Its ability to act as an allosteric inhibitor provides a model for investigating the regulatory mechanisms of enzymes like thymidine phosphorylase. nih.gov The discovery that its anti-angiogenic activity is not solely dependent on its TPase inhibition has opened up new avenues for exploring the complex signaling pathways involved in angiogenesis. aacrjournals.org

The synthesis and evaluation of derivatives of this compound contribute to a deeper understanding of structure-activity relationships in nucleoside analogs. nih.gov This knowledge is crucial for the rational design of new therapeutic agents with improved potency and selectivity. umn.edumdpi.com For instance, the development of fatty acyl ester derivatives of other nucleoside analogs has been explored to enhance their cellular uptake and anti-viral activity. mdpi.com

Furthermore, the study of nucleobase interactions, where tritylated nucleosides can be employed, is fundamental to the development of supramolecular self-assembling systems and novel biomaterials. acs.orgacs.org The unique properties of this compound and its analogs make them versatile tools for chemists and biologists working on the development of new drugs and research probes. umn.edu

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 5'-O-tritylinosine inhibits thymidine phosphorylase (TPase), and how does its structure contribute to this activity?

- Answer : this compound acts as a non-competitive allosteric inhibitor of TPase, binding to a hydrophobic pocket distinct from the catalytic site. The trityl group at the 5'-position of the ribose moiety is critical for anchoring the molecule via van der Waals interactions with non-polar residues (e.g., Leu-155, Val-166) and stacking with Arg-146 . The inosine moiety forms hydrogen bonds with residues like Gln-187, stabilizing the interaction. Structural studies using X-ray crystallography and molecular docking confirm this dual binding mode .

Q. What experimental techniques are recommended to validate the binding interactions of this compound with TPase?

- Answer : Use a combination of:

- X-ray crystallography to resolve the inhibitor-enzyme complex (though challenges arise due to ligand mobility; see ).

- Molecular docking (e.g., AutoDock) with intermediate protein conformations generated via normal mode analysis (NMA) to account for TPase’s hinge-like domain motion .

- Enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm non-competitive inhibition by analyzing substrate (dThd/phosphate) binding in the presence of this compound .

Q. How do structural modifications to the trityl group or nucleoside base affect inhibitory activity?

- Answer : The trityl group is essential for hydrophobic interactions; its removal abolishes activity. Modifications at the N(1) position (e.g., cyclopropylmethyl or cyclohexylmethyl groups) enhance inhibition 10-fold, while changes to the nucleoside base (e.g., hypoxanthine to adenine) retain activity if hydrogen-bonding capacity is preserved . Systematic SAR studies using synthesized analogues are critical for optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding sites for this compound across TPase studies?

- Answer : Initial docking studies failed to identify a consistent binding site due to conformational flexibility of TPase . To reconcile discrepancies:

- Perform molecular dynamics simulations to model TPase’s open/closed states.

- Use site-directed mutagenesis (e.g., Arg-146Ala or Leu-155Gly) to test predicted interactions.

- Validate findings with cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry to detect allosteric conformational changes .

Q. What strategies are effective for optimizing this compound derivatives to improve TPase inhibition and selectivity?

- Answer : Prioritize:

- Synthetic diversification : Introduce substituents at N(1) or the trityl group to enhance hydrophobic or electrostatic interactions .

- Co-crystallization trials with TPase mutants to identify residue-specific binding requirements.

- Selectivity screens against related enzymes (e.g., pyrimidine nucleoside phosphorylases) to avoid off-target effects .

Q. How can researchers address challenges in reproducing this compound’s crystallographic electron density data?

- Answer : The absence of electron density in some studies suggests ligand mobility or partial occupancy. Mitigate this by:

- Using soaking protocols with higher ligand concentrations during crystallization.

- Applying cryo-cooling to stabilize transient binding states.

- Supplementing with computational methods like ensemble docking to model flexible binding modes .

Q. What methodologies are suitable for comparing this compound’s efficacy with other TPase inhibitors (e.g., dihydropyrimidone derivatives)?

- Answer : Conduct:

- Competitive binding assays (e.g., isothermal titration calorimetry) to determine if inhibitors share overlapping binding sites .

- Kinetic analyses (e.g., Ki values) under identical experimental conditions.

- In vivo angiogenesis models to correlate TPase inhibition with functional outcomes (e.g., reduced endothelial cell migration) .

Data Reproducibility & Methodological Rigor

Q. Why might this compound exhibit variable inhibitory potency across TPase isoforms (e.g., human vs. E. coli)?

- Answer : Species-specific differences in TPase’s allosteric pocket (e.g., residue composition near Arg-146 or Gly-405-Val-419 loop) alter binding affinity. Address this by:

- Performing comparative sequence alignment of TPase isoforms.

- Generating chimeric enzymes to isolate critical residues .

Q. How should researchers design experiments to ensure reproducibility of this compound’s biochemical effects?

- Answer : Adhere to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.